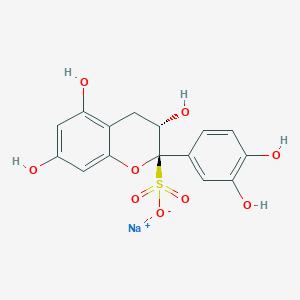

Epicatechin-2-sulfonate sodium salt

Description

Properties

CAS No. |

35603-75-9 |

|---|---|

Molecular Formula |

C15H13NaO9S |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

sodium;(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromene-2-sulfonate |

InChI |

InChI=1S/C15H14O9S.Na/c16-8-4-11(18)9-6-14(20)15(25(21,22)23,24-13(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,14,16-20H,6H2,(H,21,22,23);/q;+1/p-1/t14-,15+;/m0./s1 |

InChI Key |

BWXMYLYTQIRQAP-LDXVYITESA-M |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |

Isomeric SMILES |

C1[C@@H]([C@@](OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |

Synonyms |

epicatechin-2-sulfonate sodium salt epicatechin-2-sulfonate sodium salt, (2R-cis)-isomer epicatechin-2-sulfonate sodium salt, (2S-trans)-isomer epicatechin-2-sulfonate sodium salt, (cis)-isomer Z 7050 |

Origin of Product |

United States |

"Epicatechin-2-sulfonate sodium salt mechanism of action"

The following technical guide details the mechanism of action, pharmacokinetics, and experimental protocols for Epicatechin-2-sulfonate sodium salt , a specific semi-synthetic flavonoid derivative distinct from the natural metabolic O-sulfates found in human plasma.

Mechanism of Action, Pharmacokinetics, and Experimental Protocols

Compound Identity: Epicatechin-2-sulfonate Sodium Salt CAS Registry Number: 35603-75-9 Chemical Classification: Flavan-3-ol C-sulfonate derivative Primary Application: Research standard for flavonoid transport kinetics; Arginase inhibitor; Connective tissue stabilizing agent.

Executive Technical Summary

Epicatechin-2-sulfonate sodium salt is a semi-synthetic derivative of (-)-epicatechin characterized by a sulfonate group attached at the C2 position of the flavan-3-ol skeleton. Unlike physiological metabolites (which are O-sulfated at the 3’, 4’, 5, or 7 positions by sulfotransferases), the C2-sulfonate modification confers unique physicochemical stability and enhanced water solubility.

Its primary mechanisms of action are threefold:

-

Arginase Inhibition: It competitively binds to the active site of arginase, shifting the L-arginine substrate pool toward Endothelial Nitric Oxide Synthase (eNOS), thereby enhancing Nitric Oxide (NO) bioavailability.

-

Connective Tissue Stabilization: It counteracts lathyrogenic agents (lysyl oxidase inhibitors) by stabilizing collagen fibrillogenesis and promoting cross-linking in the extracellular matrix (ECM).

-

Enhanced Passive Transport: It exhibits superior passive membrane permeability compared to glycosylated flavonoids (e.g., rutin) and native (+)-catechin in specific in vitro models.

Mechanism of Action (MOA)

Pathway A: Arginase Inhibition & NO Bioavailability

Vascular homeostasis relies on the competition for L-Arginine between two enzymes: Arginase (which hydrolyzes arginine to ornithine and urea) and eNOS (which converts arginine to Citrulline and NO). Upregulation of arginase depletes the arginine pool, leading to eNOS uncoupling and superoxide generation.

Epicatechin-2-sulfonate functions as a competitive inhibitor of arginase.

-

Binding Kinetics: In silico docking studies indicate the sulfonate moiety interacts with the Mn²⁺ cluster in the arginase active site, sterically hindering L-arginine entry.

-

Downstream Effect: Inhibition preserves intracellular L-arginine levels, restoring eNOS coupling and promoting vasodilation via the cGMP pathway.

Visualization: Arginase-NO Signaling Axis

Caption: Epicatechin-2-sulfonate inhibits Arginase, shunting L-Arginine toward eNOS to maximize Nitric Oxide production.

Pathway B: ECM Stabilization (Anti-Lathyrogenic)

In experimental models of lathyrism (induced by aminopropionitrile, which inhibits lysyl oxidase), Epicatechin-2-sulfonate prevents skeletal malformations.

-

Mechanism: The compound acts as a pseudo-crosslinker or redox modulator. It protects the aldehyde groups on tropocollagen generated by lysyl oxidase (or mimics their function), ensuring the formation of mature collagen cross-links (pyridinoline/deoxypyridinoline) despite enzymatic inhibition.

Pharmacokinetics & Transport Data

Epicatechin-2-sulfonate sodium salt is frequently used as a model compound to study passive diffusion due to its high solubility and ionization state.

Comparative Transport Kinetics (Rat Everted Sac Model): The following data summarizes the passive transport rates across the intestinal membrane.

| Compound | Transport Mechanism | Relative Permeability Rate | Notes |

| Epicatechin-2-sulfonate | Passive Diffusion | High (+++++) | Highest rate among tested flavonoids |

| (+)-Catechin | Passive Diffusion | Moderate (+++) | Standard reference |

| Rutin (Glycoside) | Carrier-Mediated? | Low (+) | Limited by hydrolysis requirement |

| Quercetin | Passive Diffusion | Low (++) | Lipophilic but poor solubility limits flux |

Key Insight: The C2-sulfonate modification significantly enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeation, making it an ideal candidate for rapid uptake studies.

Experimental Protocols

Protocol A: In Vitro Arginase Inhibition Assay

Objective: Quantify the IC50 of Epicatechin-2-sulfonate against mammalian arginase.

Reagents:

-

Purified Arginase I (Liver isoform).

-

Substrate: L-Arginine (0.5 M, pH 9.7).

-

Chromogen:

-isonitrosopropiophenone (dissolved in ethanol). -

Test Compound: Epicatechin-2-sulfonate sodium salt (dissolved in ddH2O).

Workflow:

-

Incubation: Mix 10

L of enzyme + 10 -

Reaction: Add 10

L L-Arginine. Incubate at 37°C for 60 min. -

Termination: Stop reaction with acid mix (H2SO4/H3PO4).

-

Colorimetry: Add

-isonitrosopropiophenone and heat at 100°C for 45 min. -

Detection: Read Absorbance at 540 nm (Urea detection).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: In Silico Molecular Docking (Validation)

Objective: Validate binding mode at the Arginase active site.

Workflow:

-

Target Preparation: Retrieve Arginase I crystal structure (PDB ID: 3SJT) from Protein Data Bank.[1] Remove water molecules; add polar hydrogens.

-

Ligand Preparation: Construct Epicatechin-2-sulfonate structure. Minimize energy using MMFF94 force field.

-

Grid Generation: Center grid box on the Mn²⁺ cluster (Active Site). Dimensions: 20Å x 20Å x 20Å.

-

Docking: Run docking algorithm (e.g., AutoDock Vina or GOLD).

-

Scoring: Evaluate binding energy (

G). A score < -7.0 kcal/mol indicates strong affinity. Look for H-bonds with Asp128 and His141.

References

-

Donthi, M. R., et al. (2018).[1] Molecular docking studies of ephedrine, eugenol, and their derivatives as arginase inhibitors: Implications in asthma. International Journal of Pharmaceutical Investigation. Link

-

Hollman, P. C. (1997). Absorption, Metabolism, and Bioavailability of Flavonoids. Wageningen University Dissertation (WUR eDepot). Link

-

Leone, V. G., et al. (1972). Protective Effect of Flavonoids on the Lathyrogen-Induced Malformations of Larval Amphibia. Anatomy and Embryology. Link

-

GuideChem. (2024). Epicatechin-2-sulfonate sodium salt - CAS 35603-75-9 Product Record. Link

-

BenchChem. (2024). Epicatechin-2-sulfonate Sodium Salt Structure and Properties. Link

Sources

In Vitro Antioxidant Activity of Epicatechin-2-sulfonate Sodium Salt: A Technical Guide for Researchers

Introduction: Beyond the Parent Compound – Unveiling the Antioxidant Potential of a Key Epicatechin Metabolite

Epicatechin, a flavan-3-ol abundant in sources like cocoa, tea, and various fruits, is renowned for its potent antioxidant properties.[1][2] Its capacity to mitigate oxidative stress is a focal point in the development of novel therapeutics.[3] However, upon ingestion, epicatechin undergoes extensive metabolism, leading to the formation of various derivatives, including sulfonated conjugates.[4][5] This in-depth technical guide focuses on a specific metabolite, Epicatechin-2-sulfonate sodium salt, providing a comprehensive exploration of its theoretical and practical in vitro antioxidant activity.

For researchers, scientists, and drug development professionals, understanding the bioactivity of metabolites is paramount. While extensive data exists for the parent compound, epicatechin, the direct antioxidant capacity of its sulfonated forms is less elucidated. This guide will synthesize the established knowledge of epicatechin's antioxidant mechanisms with the available, albeit limited, insights into how sulfonation may modulate this activity. We will delve into the core in vitro assays used to quantify antioxidant potential, offering detailed, field-proven protocols and explaining the causality behind experimental choices.

The central hypothesis is that while sulfonation increases the polarity and bioavailability of epicatechin, it may alter its direct radical-scavenging capabilities. This guide will equip researchers with the foundational knowledge and practical methodologies to investigate this critical question.

The Impact of Sulfonation on Flavonoid Antioxidant Activity: A Double-Edged Sword?

Sulfation is a crucial phase II metabolic reaction that enhances the water solubility of flavonoids, facilitating their circulation and excretion.[6] This process, catalyzed by sulfotransferases, involves the addition of a sulfonate group to a hydroxyl moiety on the flavonoid backbone.[5] In the case of Epicatechin-2-sulfonate, this modification occurs at the 2-position of the C-ring.

The influence of sulfonation on the antioxidant activity of flavonoids appears to be complex and, at times, contradictory. Some studies suggest a significant reduction in antioxidant capacity upon sulfation. For instance, the substitution of hydroxyl groups with sulfate in quercetin was found to dramatically decrease its activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6] Furthermore, a study on circulating epicatechin metabolites in human plasma found no correlation between the levels of sulfate conjugates and the overall antioxidant capacity of the plasma.[4]

Conversely, other research indicates that sulfated flavonoids may retain or even exhibit enhanced activity in specific contexts. For example, quercetin 3-sulfate has been reported to be a more potent inhibitor of xanthine oxidase and lipid peroxidation than its non-sulfonated counterpart.[7] This suggests that the antioxidant mechanism of sulfonated flavonoids might shift from direct radical scavenging to other protective pathways.

Therefore, when evaluating Epicatechin-2-sulfonate sodium salt, it is crucial to employ a battery of assays that probe different aspects of antioxidant activity.

Core In Vitro Assays for Assessing Antioxidant Activity

A comprehensive assessment of a compound's antioxidant potential necessitates the use of multiple assays, each with a distinct mechanism of action. Below are detailed protocols for key in vitro antioxidant assays, designed to provide a robust evaluation of Epicatechin-2-sulfonate sodium salt.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method to evaluate the free radical scavenging ability of a compound.[8] The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is a pale yellow.[8] The degree of discoloration is proportional to the antioxidant's capacity to donate a hydrogen atom or an electron.[9]

-

Reagent Preparation:

-

DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in a dark, amber bottle at 4°C.

-

Sample Solutions: Prepare a series of concentrations of Epicatechin-2-sulfonate sodium salt and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

-

-

Assay Procedure (96-well plate format):

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The pre-formed radical cation has a characteristic blue-green color, which is reduced by the antioxidant to the colorless neutral form.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[12]

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] Dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

-

Assay Procedure (96-well plate format):

-

Calculation of Scavenging Activity:

-

The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15][16] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[7] The intensity of the color is proportional to the antioxidant's reducing power.

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh daily and warm to 37°C before use.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of the sample solution (or solvent as a blank) to the respective wells.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation of Antioxidant Power:

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O.

-

The FRAP value of the sample is expressed as µM Fe²⁺ equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[5][17] The assay is based on the inhibition of the peroxyl radical-induced oxidation of fluorescein.[18] The presence of an antioxidant quenches the radical, thus preserving the fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

-

Reagent Preparation:

-

Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

-

-

Assay Procedure (96-well black plate format):

-

Add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the sample solution (or buffer as a blank and Trolox as a standard) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.[3]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[19]

-

Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[18]

-

-

Calculation of ORAC Value:

-

The area under the curve (AUC) for each sample is calculated.

-

The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

-

A standard curve is generated using Trolox, and the ORAC values of the samples are expressed as Trolox equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.[20] This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant. It utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with 100 µL of culture medium containing DCFH-DA (e.g., 25 µM) and the test compound (Epicatechin-2-sulfonate sodium salt) or a standard (e.g., Quercetin) at various concentrations. Incubate for 1 hour at 37°C.

-

Remove the treatment solution and wash the cells with PBS.

-

Add 100 µL of a free radical initiator (e.g., AAPH) to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour at 37°C.

-

-

Calculation of CAA:

-

Calculate the area under the curve for both the control and treated wells.

-

The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

-

Quantitative Data Summary

Due to the limited direct research on Epicatechin-2-sulfonate sodium salt, this table presents representative antioxidant activity data for the parent compound, (-)-epicatechin, to serve as a baseline for comparison in future studies.

| Assay | Compound | IC50 (µM) | Trolox Equivalents (TE) | Reference |

| DPPH | (-)-Epicatechin | 8.5 | 2.8 | [3] |

| ABTS | (-)-Epicatechin | 4.5 | 2.8 mol TE/mol | [3] |

| FRAP | (-)-Epicatechin | - | 2.1 | [3] |

| ORAC | (-)-Epicatechin | - | 7-fold higher than EGCG | [3] |

Note: The antioxidant activity of flavonoids can be influenced by the specific assay conditions.

Mechanistic Insights: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, antioxidants can exert their effects by modulating endogenous defense mechanisms. A key pathway in this regard is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers (which may include flavonoids and their metabolites), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cell's capacity to combat oxidative stress.

Conclusion and Future Directions

This technical guide provides a robust framework for the in vitro evaluation of the antioxidant activity of Epicatechin-2-sulfonate sodium salt. While direct experimental data on this specific metabolite remains scarce, the provided protocols for DPPH, ABTS, FRAP, ORAC, and CAA assays offer a comprehensive approach to characterizing its potential antioxidant effects. The discussion on the Nrf2-ARE pathway highlights a crucial indirect mechanism that warrants investigation, especially given the conflicting reports on the direct radical scavenging activity of sulfonated flavonoids.

Future research should focus on generating empirical data for Epicatechin-2-sulfonate sodium salt across these assays to elucidate how sulfonation at the 2-position impacts the well-documented antioxidant profile of its parent compound, epicatechin. Such studies will be invaluable for understanding the true biological significance of this key metabolite and for the continued development of flavonoid-based therapeutics.

References

-

Teles, Y. C. F., et al. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. Molecules, 23(3), 515. [Link]

-

Mena, P., et al. (2021). Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose. Antioxidants, 10(11), 1705. [Link]

-

Barreca, D., et al. (2025). Sulfated flavonoids: An updated and comprehensive review of their chemistry and bioactivities. KAUST Repository. [Link]

-

Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

-

Yim, H. K., et al. (2004). Major flavonoids in grape seeds and skins: antioxidant capacity of catechin, epicatechin, and gallic acid. Journal of Agricultural and Food Chemistry, 52(2), 243-248. [Link]

-

Ou, B., et al. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]

-

Shaw, L., & Ingelman-Sundberg, M. (2016). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 291(22), 11572-11580. [Link]

-

DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

-

Thilakarathna, S. H., & Rupasinghe, H. V. (2013). Sulfation of dietary flavonoids by human sulfotransferases. Food and Chemical Toxicology, 59, 219-226. [Link]

-

Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

-

G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. G-Biosciences. [Link]

-

Loboda, A., et al. (2016). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2016, 6202084. [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol, 11(11), e4039. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

He, F., et al. (2020). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 10, 595413. [Link]

-

Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(12), 1235. [Link]

-

Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo biolaboratories. [Link]

-

Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

-

The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (n.d.). ResearchGate. [Link]

-

Girsang, E., et al. (2024). Potential of epicatechin as antioxidant and antiaging in UV-induced BJ cells by regulating COL1A1, FGF-2, GPX-1, and MMP-1 gene, protein levels, and apoptosis. PeerJ, 12, e16453. [Link]

-

Santos-Sánchez, G., et al. (2021). Epicatechin and quercetin exhibit in vitro antioxidant effect, improve biochemical parameters related to metabolic syndrome, and decrease cellular genotoxicity in humans. Food Research International, 142, 110101. [Link]

-

Remien, J., & Felix, W. (1974). [Effect of the flavonoid Na-(+)-epicatechine-2-sulfonate on circulation at rest and in stress]. Arzneimittel-Forschung, 24(1), 19-22. [Link]

-

Shlosberg, D., et al. (2022). Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration. International Journal of Molecular Sciences, 23(19), 11572. [Link]

-

Bonaldo, B., et al. (2020). Proposed mechanism for the sulfonation of epicatechin 1. ResearchGate. [Link]

-

Thomas, P., & Klinge, C. M. (2023). (-)-Epicatechin acts as a potent agonist of the membrane androgen receptor, ZIP9 (SLC39A9), to promote apoptosis of breast and prostate cancer cells. ResearchGate. [Link]

-

Li, X., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules, 25(16), 3636. [Link]

-

Zhang, L., et al. (2020). Advances in physiological functions and mechanisms of (-)-epicatechin. Critical Reviews in Food Science and Nutrition, 61(12), 2055-2076. [Link]

-

Aura, A. M., et al. (2012). Characterization of sulfated quercetin and epicatechin metabolites. Journal of Agricultural and Food Chemistry, 60(16), 4068-4075. [Link]

-

Tvrdá, E., et al. (2019). Epicatechin Provides Antioxidant Protection to Bovine Spermatozoa Subjected to Induced Oxidative Stress. Antioxidants, 8(9), 373. [Link]

-

Iacopini, P., et al. (2008). Catechin, epicatechin, quercetin, rutin and resveratrol in red grape: Content, in vitro antioxidant activity and interactions. Journal of Food Composition and Analysis, 21(8), 589-598. [Link]

- Rolando, C., et al. (2013). Synthesis of catechin and epicatechin conjugates.

-

Magalhães, M., et al. (2025). Epicatechin-Loaded Nanocapsules: Development, Physicochemical Characterization, and NLRP3 Inflammasome-Targeting Anti-Inflammatory Activity. MDPI. [Link]

-

de Souza, E. L., et al. (2009). Preparation and Characterization of Catechin Sulfates, Glucuronides, and Methylethers with Metabolic Interest. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. Epicatechin and quercetin exhibit in vitro antioxidant effect, improve biochemical parameters related to metabolic syndrome, and decrease cellular genotoxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated evaluation the antioxidant activity of epicatechin from cell dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epicatechin gallate - Wikipedia [en.wikipedia.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Epicatechin and its in vivo metabolite, 3'-O-methyl epicatechin, protect human fibroblasts from oxidative-stress-induced cell death involving caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Technical Whitepaper: Epicatechin-2-Sulfonate Sodium Salt (EC-2-S)

The following technical guide is structured as a high-level whitepaper designed for drug development researchers. It focuses on the Epicatechin-2-sulfonate sodium salt (EC-2-S) , positioning it as a pharmacokinetically superior derivative of (-)-Epicatechin, overcoming the parent compound's bioavailability limitations while retaining its neuroprotective efficacy.[1]

Optimizing Flavonoid Neuroprotection via Enhanced Bioavailability and Transport Kinetics[1]

Executive Summary: The "Bioavailable Catechin" Hypothesis

(-)-Epicatechin (EC) is a potent neuroprotectant limited by rapid Phase II metabolism and poor Blood-Brain Barrier (BBB) penetration.[1] Epicatechin-2-sulfonate sodium salt (EC-2-S) represents a critical structural modification that addresses these bottlenecks.[1]

Unlike standard O-sulfated metabolites (which are often inactive excretion products), the C2-sulfonate modification (typically formed via bisulfite addition at the C2 position of the C-ring) creates a highly water-soluble, stable entity.[1] Historical pharmacokinetic data suggests EC-2-S exhibits superior passive transport across intestinal and potentially endothelial membranes compared to the parent aglycone.[1] This guide outlines the mechanistic rationale, chemical profile, and validation protocols for utilizing EC-2-S as a next-generation neurotherapeutic candidate.[1]

Chemical Profile & Pharmacokinetic Advantage[1]

2.1 Structural Significance

The introduction of a sulfonate group (

| Property | (-)-Epicatechin (Parent) | Epicatechin-2-Sulfonate Na+ (EC-2-S) | Impact on Development |

| CAS | 490-46-0 | 35603-75-9 | Specific sourcing required.[1] |

| Solubility (Water) | Low (< 20 mg/mL) | High (> 100 mg/mL) | Ideal for aqueous formulations/IV delivery.[1] |

| Transport Mechanism | Passive Diffusion (Low) / Efflux Prone | Enhanced Passive Transport | Higher flux rates in everted sac models [1].[1] |

| Metabolic Stability | Rapid Glucuronidation | Sterically Protected | C2-modification may hinder enzymatic conjugation.[1] |

2.2 The Transport Anomaly

Research indicates that EC-2-S exhibits a passive transport rate exceeding that of the parent (+)-catechin [1].[1] This contradicts the general rule that increased polarity (sulfonation) reduces membrane permeability.[1] The hypothesized mechanism involves the utilization of specific organic anion transporters (OATs) or a unique conformational stability that favors paracellular transport, making it a prime candidate for BBB penetration studies.[1]

Mechanism of Action: Neuroprotective Pathways

EC-2-S retains the core pharmacophores of epicatechin, activating pleiotropic neuroprotective pathways.[1]

3.1 Nrf2/ARE Pathway Activation

The catechol moiety undergoes auto-oxidation to form quinones, which act as electrophiles to modify Keap1 cysteine residues.[1] This releases Nrf2, triggering the transcription of antioxidant enzymes (HO-1, NQO1).[1]

3.2 Mitochondrial Quality Control

EC-2-S is proposed to modulate mitochondrial dynamics by:

-

Upregulating OPA1: Promoting mitochondrial fusion and cristae integrity.[1]

-

Inhibiting PINK1 accumulation: Preventing premature mitophagy in healthy mitochondria.

-

Direct Scavenging: Neutralizing superoxide anions (

) generated at Complex I/III.[1]

3.3 Visualizing the Signaling Cascade

Figure 1: Dual-action mechanism of EC-2-S involving direct ROS scavenging and transcriptional regulation via the Nrf2/ARE axis.[1]

Experimental Protocols

These protocols are designed to validate the specific advantages of the sulfonate salt over the parent compound.

Protocol A: Preparation & Stability QC

Objective: Ensure EC-2-S integrity, as sulfonates can be hydrolytically sensitive under extreme pH.[1]

-

Solvent: Dissolve EC-2-S (CAS 35603-75-9) in deoxygenated PBS (pH 7.4).

-

Note: Avoid DMSO if possible; the sodium salt is highly water-soluble.[1]

-

-

Filtration: Sterile filter using a 0.22 µm PES membrane (low protein binding).

-

QC Check: Measure absorbance at 280 nm. A shift in

compared to parent Epicatechin indicates ring opening or degradation.[1] -

Storage: Aliquot and store at -80°C under argon. Do not freeze-thaw.

Protocol B: In Vitro BBB Permeability (PAMPA-BBB)

Objective: Validate the "Enhanced Transport" hypothesis [1].

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB (porcine brain lipid extract).

-

Donor Well: Load 100 µM EC-2-S in PBS.

-

Acceptor Well: PBS (pH 7.4).

-

Control: Run parallel wells with (-)-Epicatechin (100 µM) and Lucifer Yellow (low permeability marker).[1]

-

Incubation: 18 hours at room temperature in a humidity chamber.

-

Quantification: Analyze Acceptor wells via HPLC-UV or LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

).-

Success Criterion:

.[1]

-

Protocol C: Neuroprotection Against Glutamate Excitotoxicity

Objective: Assess efficacy in a biologically relevant stress model.

-

Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 7 days) or Primary Cortical Neurons.[1]

-

Pre-treatment: Incubate cells with EC-2-S (0.1, 1, 10, 50 µM) for 2 hours.

-

Insult: Add L-Glutamate (10 mM) + Glycine (10 µM). Incubate for 24 hours.

-

Readout 1 (Viability): MTT or CellTiter-Glo assay.

-

Readout 2 (Mechanism): Measure Intracellular ROS (DCFDA staining) and Mitochondrial Membrane Potential (JC-1 dye).

-

Self-Validation: The EC-2-S group must show a dose-dependent reduction in ROS and preservation of JC-1 aggregates (red fluorescence).

4.1 Experimental Workflow Diagram

Figure 2: Step-by-step workflow from compound solubilization to functional neuroprotection assays.

References

-

Hollman, P. C. H. (1997).[1] Determinants of the absorption of the dietary flavonoid quercetin in man. Wageningen University & Research.[1] (Cited for: Enhanced passive transport of Epicatechin-2-sulfonate compared to parent catechin).[1]

-

BenchChem. (n.d.).[1] Epicatechin-2-sulfonate Sodium Salt Product Description. (Cited for: Identification of CAS 35603-75-9 and general neuroprotective claims).[1]

-

Cetta, G., et al. (1971).[1][10] Protective Effect of Flavonoids on the Lathyrogen-Induced Malformations. Karger. (Cited for: Biological activity of Na-epicatechin-2-sulfonate in tissue protection).

-

Bernatova, I. (2018).[1] Biological activities of (-)-epicatechin and (–)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health. Biotechnology Advances. (Cited for: General mechanisms of epicatechin neuroprotection).[1]

-

PubChem. (n.d.).[1] Compound Summary: Epicatechin-2-sulfonate sodium salt.[1][2][8][13][14][15] National Library of Medicine. (Cited for: Chemical structure verification).[1]

Sources

- 1. Epicatechin gallate - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. (-)-Epicatechin sulfate | C15H13O9S- | CID 124202087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Epicatechin | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Showing Compound Epicatechin-(2beta->7,4beta->8)-[epicatechin-(4beta->8)]2-catechin (FDB001646) - FooDB [foodb.ca]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. (–)-Epicatechin Provides Neuroprotection in Sodium Iodate-Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Page loading... [guidechem.com]

- 14. 2H-1-Benzopyran-2-sulfonicacid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-, sodium salt (1:1),(2R,3S)-;28396-69-2 [axsyn.com]

- 15. 577988-18-2_CAS号:577988-18-2_N-(3-Chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl)acetamide - 化源网 [chemsrc.com]

"pharmacokinetics of Epicatechin-2-sulfonate sodium salt"

An In-Depth Technical Guide to the Pharmacokinetics of Epicatechin and its Sulfated Metabolites

Introduction: Beyond the Parent Compound

(-)-Epicatechin, a flavan-3-ol abundant in foods like cocoa, tea, and berries, has garnered significant scientific interest for its potential cardiovascular and metabolic benefits.[1] However, for researchers and drug development professionals, a critical understanding is required: the biological activity of ingested (-)-epicatechin is not primarily mediated by the parent compound itself. Upon entering the human body, (-)-epicatechin undergoes rapid and extensive Phase II metabolism, transforming into a suite of structurally-related epicatechin metabolites (SREMs), including glucuronidated, methylated, and, most notably, sulfated forms.[2][3] These metabolites are the predominant circulating species and, therefore, the key actors in exerting physiological effects.[4]

This guide provides an in-depth exploration of the pharmacokinetics of (-)-epicatechin with a core focus on its sulfated metabolites. We will dissect the metabolic journey from absorption to excretion, detail the analytical methodologies essential for accurate quantification, and explain the causality behind experimental choices, offering a robust framework for researchers in the field. While the specific query for "Epicatechin-2-sulfonate" is noted, it is crucial to establish from the outset that metabolic studies have consistently identified sulfation occurring at other positions on the flavanol ring system, which will be the central focus of this technical paper.

Chapter 1: The Metabolic Journey of (-)-Epicatechin: An Overview

The fate of ingested (-)-epicatechin is a complex process dictated by the host's metabolic machinery and gut microbiota. Approximately 50% of ingested (-)-epicatechin is absorbed in the small intestine, where it first encounters the metabolic enzymes of the enterocytes.[1] The unabsorbed portion continues to the large intestine for microbial degradation.[1][5] This dual-pathway metabolism results in a complex profile of metabolites appearing in systemic circulation at different times.

The overall pathway involves absorption, extensive first-pass metabolism in the intestine and liver, systemic distribution of metabolites, and eventual excretion. A smaller fraction is subject to enterohepatic recirculation.[1] The colon plays a pivotal role in metabolizing the unabsorbed portion, leading to the formation of smaller phenolic compounds like valerolactones, which are also absorbed and contribute to the overall bioactivity.[2][4]

Caption: Overall metabolic pathway of ingested (-)-epicatechin.

Chapter 2: The Chemistry of Metabolism: Focus on Sulfation

Upon absorption into the enterocytes of the small intestine and subsequent passage to the liver, (-)-epicatechin is rapidly conjugated by Phase II enzymes. While glucuronidation also occurs, sulfation represents a primary metabolic route in humans.[6]

Enzymatic Machinery: The sulfation reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of epicatechin. In the human intestine and liver, the key isoforms responsible for this transformation are SULT1A1 and SULT1A3.[6]

Sites of Sulfation: The structure of (-)-epicatechin offers multiple hydroxyl groups as potential sites for sulfation. Extensive analysis of human plasma and urine has identified several sulfated metabolites. The most abundant and consistently reported are:

-

3'-O-methyl-(-)-epicatechin-7-sulfate [8]

While sulfation at the 4' position has also been characterized, the 3' and methylated-5/7 positions appear to be predominant.[7][9] It is noteworthy that studies to date have not identified Epicatechin-2-sulfonate as a significant human metabolite. The hydroxyl group at position 3 is a key site for conjugation, but typically with glucuronic acid.

Caption: Primary sites of Phase II metabolism on the (-)-epicatechin molecule.

Chapter 3: Pharmacokinetic Profile of Epicatechin Sulfates

The pharmacokinetic profile of (-)-epicatechin is characterized by the rapid appearance and clearance of its metabolites. The parent compound is often undetectable or present at very low concentrations in plasma.[7]

Absorption and Bioavailability: Following oral administration, sulfated and other epicatechin metabolites appear in plasma quickly, with peak concentrations (Tmax) generally observed between 1 and 3 hours post-ingestion.[1][10] Studies using intestinal perfusion techniques in humans have shown that approximately 46% of an administered dose of (-)-epicatechin is absorbed in the jejunum.[11] Interestingly, these studies also reveal that while sulfates are the predominant conjugates formed in and effluxed from enterocytes back into the intestinal lumen, glucuronides are often more dominant in plasma, suggesting that the nature of the conjugate influences its subsequent transport and fate.[11]

Plasma Kinetics and Distribution: The maximum plasma concentrations (Cmax) of total SREMs are typically in the sub-micromolar to low micromolar range, depending on the dose.[2][12] For instance, (-)-epicatechin-3'-sulfate can reach a Cmax of over 300 nM after consumption of diet-relevant amounts.[7] The half-life (t1/2) of these metabolites is relatively short, with concentrations falling significantly by 6-8 hours post-consumption.[10][12][13]

Table 1: Representative Pharmacokinetic Parameters of (-)-Epicatechin Metabolites in Humans

| Metabolite Species | Cmax (nM / µg/L) | Tmax (hr) | Half-life (t1/2) (hr) | Reference |

|---|---|---|---|---|

| (-)-Epicatechin-Sulfate | ~370 nM | 1.0 - 2.0 | ~1.6 | [10] |

| Methyl-(-)-Epicatechin-Sulfate | ~650 µg/L | 1.0 | ~1.2 | [10] |

| (-)-Epicatechin-3'-sulfate | 331 ± 26 nM | 2.0 | Not specified | [7] |

| (-)-Epicatechin-3'-glucuronide | ~1 µM | 1.0 - 2.0 | Not specified | [1] |

| Total SREMs | 1741 ± 337 nM | ~2.0 | Not specified |[12] |

Note: Values are approximate and can vary significantly based on dose, food matrix, and individual metabolism.

Excretion: The primary route of excretion for SREMs absorbed in the small intestine is via the urine. Urinary excretion of these metabolites typically accounts for 20-50% of the ingested (-)-epicatechin dose over a 24-hour period.[1][2]

Chapter 4: Methodologies for Accurate Pharmacokinetic Analysis

The accurate quantification of epicatechin metabolites is non-trivial and requires robust analytical techniques. The historical reliance on enzymatic deconjugation (using sulfatase and β-glucuronidase) to measure total aglycone has been shown to significantly underestimate bioavailability. This is because O-sulfated epicatechin metabolites are poor substrates for commercially available sulfatase enzymes.[14]

The Gold Standard: LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the direct identification and quantification of intact sulfated and other conjugated metabolites.[10][14]

Experimental Protocol: Quantification of Epicatechin Sulfates in Human Plasma

1. Rationale and Causality:

-

Sample Preparation: The goal is to remove proteins, which interfere with chromatography and ionization, while efficiently extracting the moderately polar metabolites. Protein precipitation with an acidified organic solvent (like acetonitrile with phosphoric or formic acid) is effective. Acidification helps to keep phenolic compounds protonated and stable.

-

Internal Standard: An internal standard (e.g., taxifolin) is crucial for accurate quantification.[15] It is added at the beginning of sample preparation to account for variations in extraction efficiency and matrix effects during ionization.

-

Chromatography: A reversed-phase C18 column is the workhorse for separating flavan-3-ol metabolites.[16] A gradient elution (e.g., water and acetonitrile, both with a small amount of acid like formic acid) is necessary to resolve the various metabolites, which span a range of polarities, in a single analytical run.

-

Mass Spectrometry: Electrospray Ionization (ESI) in negative ion mode is ideal. The acidic protons on the hydroxyl and sulfate groups are easily removed, forming [M-H]⁻ ions. Tandem MS (also known as MS/MS) provides specificity by selecting the precursor ion (e.g., m/z 369 for epicatechin-sulfate) and fragmenting it to produce characteristic product ions for quantification (Multiple Reaction Monitoring or MRM).[10]

2. Step-by-Step Methodology:

-

Sample Collection: Collect venous blood into EDTA-containing tubes. Immediately centrifuge at ~1800 x g for 15 min at 4°C to obtain plasma.[7] Add a stabilizer like ascorbic acid (1 mg/mL final concentration) and store at -80°C until analysis.[7]

-

Plasma Pre-treatment: Thaw 200 µL of plasma on ice. Spike with a known amount of internal standard (e.g., 20 µL of taxifolin solution).

-

Protein Precipitation & Extraction: Add 600 µL of ice-cold acetonitrile containing 0.1% phosphoric acid.[15] Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

LC-MS/MS Analysis:

-

LC System: Agilent 1260 or equivalent.[16]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.

-

MS System: Triple quadrupole mass spectrometer with ESI source.

-

Mode: Negative Ion Mode.

-

Transitions (MRM):

-

-

Quantification: Construct a calibration curve using authentic standards of the metabolites and the internal standard.[17]

Caption: Workflow for the quantification of epicatechin metabolites by LC-MS/MS.

Conclusion for the Modern Researcher

The pharmacokinetics of (-)-epicatechin are fundamentally the pharmacokinetics of its metabolites. For professionals in drug development and nutritional science, this distinction is paramount. The data clearly indicate that after oral consumption, sulfated metabolites, such as (-)-epicatechin-3'-sulfate and methylated sulfate conjugates, are key circulating species.[1][7] Their rapid formation and clearance underscore a transient but potent systemic exposure.

Future research and the design of in vitro bioactivity studies must pivot away from using the parent aglycone and instead utilize a profile of physiologically relevant metabolites, including the sulfated forms, at concentrations that mirror those found in human circulation.[4] Furthermore, the significant inter-individual variability in metabolism, partly driven by the gut microbiome, highlights a future need for personalized approaches in assessing the health effects of flavan-3-ols.[18][19] Accurate quantification via direct measurement with validated LC-MS/MS methods is not just recommended; it is essential for the integrity and translational relevance of pharmacokinetic and pharmacodynamic studies.

References

-

Crozier, A., Del Rio, D., & Clifford, M. N. (2013). Absorption, metabolism, and excretion of (–)-epicatechin in humans: an evaluation of recent findings. The American Journal of Clinical Nutrition, 98(4), 891-892.

-

Ottaviani, J. I., Borges, G., Momma, T. Y., Spencer, J. P., Keen, C. L., Crozier, A., & Schroeter, H. (2016). The metabolome of -epicatechin in humans: implications for the assessment of absorption, distribution, metabolism, and excretion. Scientific Reports, 6(1), 1-14.

-

Crozier, A., Borges, G., & Schroeter, H. (2017). Absorption, metabolism, distribution and excretion of (−)-epicatechin: A review of recent findings. Molecular Aspects of Medicine, 56, 1-13.

-

Vaistupa, P., & Walle, T. (2002). Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Drug Metabolism and Disposition, 30(8), 891-895.

-

Borges, G., van der Hooft, J. J., & Crozier, A. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. Food & Function, 3(6), 633-641.

-

Actis-Goretta, L., Lévèques, A., Rein, M., Teml, A., Schäfer, C., Hofmann, U., ... & Williamson, G. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. The American Journal of Clinical Nutrition, 98(4), 924-933.

-

Moreno-García, J., López-Gutiérrez, N., & Bañuelos, M. A. (2012). Characterization of sulfated quercetin and epicatechin metabolites. Journal of Agricultural and Food Chemistry, 60(16), 4059-4066.

-

Kohri, T., Matsumoto, N., Yamakawa, M., Suzuki, M., Nanjo, F., & Hara, Y. (2003). Identification of Metabolites of (−)-Epicatechin Gallate and Their Metabolic Fate in the Rat. Journal of Agricultural and Food Chemistry, 51(19), 5561-5566.

-

Natsume, M., Osakabe, N., Oyama, M., Sasaki, M., Baba, S., Nakamura, Y., ... & Terao, J. (2003). Accumulation of (-)-epicatechin metabolites in rat plasma after oral administration and distribution of conjugation enzymes in rat tissues. Free Radical Biology and Medicine, 34(7), 840-849.

-

Ottaviani, J. I., Kwik-Uribe, C., Keen, C. L., & Schroeter, H. (2012). Intake of a diet high in flavanols has a profound effect on the circulating (-)-epicatechin metabolite profile in humans. Free Radical Biology and Medicine, 52(8), 1403-1412.

-

Castell-Auvi, A., Cedorné, R., Pallarès, V., Blay, M., Pinent, M., & Ardévol, A. (2015). Modulation of (–)-Epicatechin Metabolism by Coadministration with Other Polyphenols in Caco-2 Cell Model. Journal of Agricultural and Food Chemistry, 63(3), 850-857.

-

Actis-Goretta, L., Lévèques, A., Rein, M., Teml, A., Schäfer, C., Hofmann, U., ... & Williamson, G. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. The American journal of clinical nutrition, 98(4), 924-933.

-

Cortés-Martín, A., Selma, M. V., Tomás-Barberán, F. A., & Espín, J. C. (2020). Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin. Journal of Agricultural and Food Chemistry, 68(47), 13580-13591.

-

Liu, C., Boeren, S., & Rietjens, I. M. (2022). Intra-and Inter-individual Differences in the Human Intestinal Microbial Conversion of (-)-Epicatechin and Bioactivity of Its Major Colonic Metabolite 5-(3′, 4′-Dihydroxy-Phenyl)-γ-Valerolactone in Regulating Nrf2-Mediated Gene Expression. Frontiers in Nutrition, 9, 910785.

-

Klick, A., & Schramm, A. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products, 76(2), 245-254.

-

Barnett, C. F., Moreno-Ulloa, A., Shiva, S., Ramirez-Sanchez, I., Ceballos, G., Dugar, S., ... & Villarreal, F. (2015). Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers. Food & Function, 6(3), 824-833.

-

Zhang, Z., Chen, Y., & Li, D. (2023). Pathways of human colonic microbial metabolism of Epicatechin (EC). Critical Reviews in Food Science and Nutrition, 1-17.

-

Liu, C., Boeren, S., & Rietjens, I. M. (2020). Interindividual Differences in Human Intestinal Microbial Conversion of (−)-Epicatechin to Bioactive Phenolic Compounds. Journal of Agricultural and Food Chemistry, 68(47), 13592-13603.

-

Liu, C., Boeren, S., & Rietjens, I. M. (2020). Interindividual Differences in Human Intestinal Microbial Conversion of (−)-Epicatechin to Bioactive Phenolic Compounds. Journal of Agricultural and Food Chemistry, 68(47), 13592-13603.

-

Ramirez-Sanchez, I., Ceballos-Reyes, G., Villarreal, F., & Moreno-Ulloa, A. (2018). A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. Frontiers in Pharmacology, 9, 1293.

-

Borges, G., & Crozier, A. (2012). A new strategy for the identification of O-methyl-(-)-epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane. Journal of Pharmaceutical and Biomedical Analysis, 66, 266-273.

-

Mena, P., Bresciani, L., Tassotti, M., González-Sarrías, A., Moreno, D. A., & Del Rio, D. (2021). Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Flavanols in Healthy Humans. Nutrients, 13(11), 3804.

-

Vinson, J. A., Proch, J., & Bose, P. (2006). Bioavailability of Epicatechin after Consumption of Grape Seed Extract in Humans. Methods in Enzymology, 409, 303-307.

-

Wang, Y., Zhang, Y., & Chen, J. (2024). Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC. Foods, 13(10), 1515.

-

Al-Onaizi, M. A., Al-Samhari, M. M., & Al-Jafari, A. A. (2023). Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis. Antioxidants, 12(10), 1836.

-

Wang, J. F., Schramm, D. D., Holt, R. R., Ensunsa, J. L., Fraga, C. G., Schmitz, H. H., & Keen, C. L. (2000). Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status. The Journal of Nutrition, 130(8S), 2115S-2119S.

-

Baba, S., Osakabe, N., Natsume, M., Muto, Y., Takizawa, T., & Terao, J. (2001). Absorption and urinary excretion of (-)-epicatechin after administration of different levels of cocoa powder or (-)-epicatechin in rats. Journal of Agricultural and Food Chemistry, 49(12), 6050-6056.

-

Wang, J. F., Schramm, D. D., Holt, R. R., Ensunsa, J. L., Fraga, C. G., Schmitz, H. H., & Keen, C. L. (2000). Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status. The Journal of nutrition, 130(8), 2115S-2119S.

-

Rodriguez-Rivera, J., Ceballos-Reyes, G., & Villarreal, F. (2022). Stimulatory Effects of (+)-Epicatechin on Short- and Long-Term Memory in Aged Rats: Underlying Mechanisms. Antioxidants, 11(11), 2269.

-

Bila, H. A., Ilyas, M., Musa, A. M., Sani, Y. M., Abdullahi, S. M., Dauda, G., & Mailafiya, M. M. (2019). ISOLATION AND CHARACTERISATION OF EPICATECHIN FROM THE ROOT BARK EXTRACT OF BOMBAX COSTATUM (BOMBACACEAE). Nigerian Journal of Pharmaceutical Sciences, 18(2).

-

Kumar, A., & Kumar, S. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(44), 26315-26359.

-

Exposome-Explorer. (n.d.). Epicatechin (Compound). IARC. Retrieved February 18, 2026, from

-

Bila, H. A., et al. (2019). ISOLATION AND CHARACTERISATION OF EPICATECHIN FROM THE ROOT BARK EXTRACT OF BOMBAX COSTATUM (BOMBACACEAE). Nigerian Journal of Pharmaceutical Sciences.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Intra- and Inter-individual Differences in the Human Intestinal Microbial Conversion of (-)-Epicatechin and Bioactivity of Its Major Colonic Metabolite 5-(3′,4′-Dihydroxy-Phenyl)-γ-Valerolactone in Regulating Nrf2-Mediated Gene Expression [frontiersin.org]

- 6. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Identification of O-methyl-(-)-epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of sulfated quercetin and epicatechin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Epicatechin-2-Sulfonate Sodium Salt and its Parent Compound, Epicatechin

This guide provides a comprehensive overview of Epicatechin-2-sulfonate sodium salt (CAS 35603-75-9), a derivative of the naturally occurring flavanol, (-)-epicatechin. Given the limited direct research on this specific sulfated salt, this document will first delve into the extensive research on the parent compound, (-)-epicatechin, covering its chemical properties, biological activities, and mechanisms of action. Subsequently, it will explore the significance of sulfation on the bioavailability and bioactivity of epicatechin, discuss relevant synthetic approaches, and outline analytical methodologies pertinent to its study. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of epicatechin and its metabolites.

Introduction to (-)-Epicatechin: The Core Moiety

(-)-Epicatechin is a flavonoid, a class of polyphenolic compounds abundant in various plant-based foods and beverages.[1] It is particularly rich in cocoa, green tea, apples, berries, and red wine.[1][2] As a flavan-3-ol, its structure is characterized by two benzene rings (A and B) and a dihydropyran heterocycle (C ring).[1] The stereochemistry at the C2 and C3 positions of the C-ring is crucial for its biological activity.[1]

Chemical and Physical Properties of (-)-Epicatechin

A thorough understanding of the physicochemical properties of (-)-epicatechin is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C15H14O6 | [3] |

| Molecular Weight | 290.27 g/mol | [3] |

| CAS Number | 490-46-0 | [3] |

| Melting Point | 240 °C | [3] |

| Appearance | Solid | [3] |

| Solubility | Water-soluble | [4] |

| Assay (HPLC) | ≥97.0% | [5] |

Biological Activities and Mechanisms of Action of (-)-Epicatechin

(-)-Epicatechin has garnered significant attention for its diverse biological activities, which are primarily attributed to its antioxidant and cell-signaling modulating properties.[2][6]

Antioxidant and Anti-inflammatory Effects

(-)-Epicatechin is a potent antioxidant capable of neutralizing reactive oxygen species (ROS).[1][7] This activity is central to its protective effects against oxidative stress-induced cellular damage.[8] Its anti-inflammatory properties are linked to the modulation of inflammatory pathways, such as the NLRP3 inflammasome.[9]

Cardiovascular and Metabolic Health

Extensive research suggests that (-)-epicatechin contributes to cardiovascular health.[10] It has been shown to improve endothelial function, lower blood pressure, and possess cardioprotective properties.[10] Furthermore, (-)-epicatechin may improve insulin sensitivity and glucose metabolism, suggesting its potential in managing metabolic disorders.[4] A study in healthy volunteers demonstrated that (-)-epicatechin was well-tolerated and led to significant increases in plasma nitrite, a marker for nitric oxide bioavailability, which is crucial for vascular health.[11][12]

Neuroprotective and Cognitive Enhancement

(-)-Epicatechin can cross the blood-brain barrier and has been investigated for its neuroprotective effects.[10] Its antioxidant and anti-inflammatory actions may play a role in mitigating neurodegenerative processes.[6]

Signaling Pathways Modulated by (-)-Epicatechin

(-)-Epicatechin exerts its effects by modulating various intracellular signaling pathways. For instance, it has been shown to activate the AMPK/ACC pathway, which is involved in cellular energy homeostasis and glucose uptake.[4] It can also influence the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[4] Additionally, (-)-epicatechin has been reported to inhibit the Erk2 signaling pathway, which is involved in cell proliferation.[7]

Caption: Signaling pathways modulated by (-)-Epicatechin.

The Role of Sulfation: From (-)-Epicatechin to Epicatechin-2-Sulfonate Sodium Salt

While (-)-epicatechin is the ingested compound, its in vivo activity is largely dependent on its bioavailability and metabolism. Upon ingestion, (-)-epicatechin is extensively metabolized in the body, primarily through glucuronidation, methylation, and sulfation.[13] The resulting metabolites, including sulfated forms, are the predominant circulating species.[13]

Sulfation and Bioavailability

The addition of a sulfonate group, a process known as sulfation, significantly alters the physicochemical properties of epicatechin, such as its solubility and charge. This can have profound effects on its absorption, distribution, and excretion. The formation of a sodium salt of the sulfated epicatechin, such as Epicatechin-2-sulfonate sodium salt, is a common strategy in drug development to improve solubility and stability.[14][15]

Biological Activity of Sulfated Metabolites

The biological activity of sulfated epicatechin metabolites is an area of active research. While sulfation can sometimes lead to a decrease in the antioxidant capacity observed in vitro, it does not necessarily negate the in vivo biological effects. These metabolites may have their own unique biological activities or may be de-sulfated at target tissues to release the parent compound.

Synthesis and Characterization

Synthesis of Sulfated Epicatechin Derivatives

The synthesis of specific sulfated epicatechin isomers is a complex process. Patent literature describes methods for the synthesis of various catechin and epicatechin conjugates, including sulfated derivatives.[17][18] These methods often involve protecting the multiple hydroxyl groups on the epicatechin molecule to direct the sulfation to a specific position, followed by deprotection steps.[19] The synthesis of authentic standards of sulfated epicatechin metabolites is crucial for their identification and quantification in biological samples.[20]

Caption: General workflow for the synthesis of sulfated epicatechin.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the primary analytical technique for the separation and quantification of epicatechin and its metabolites.[9][21] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is essential for the identification and structural elucidation of these compounds in biological matrices.[13]

Experimental Protocol: Quantification of Epicatechin and its Metabolites in Plasma

-

Sample Preparation:

-

Thaw 200 µL of plasma on ice.

-

Add 20 µL of a solution containing 200 mg/mL vitamin C and 1 mg/mL EDTA to prevent oxidation.

-

Spike the sample with a known amount of an appropriate internal standard (e.g., taxifolin).

-

Precipitate plasma proteins by adding 600 µL of 0.1% phosphoric acid in acetonitrile and vortex for 1 minute.[22]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is typically used for separation.[22]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[22]

-

Detection: Use a mass spectrometer with electrospray ionization (ESI) in negative ion mode for sensitive detection of epicatechin and its conjugated metabolites.[22]

-

Quantification: Create a calibration curve using authentic standards of epicatechin and its sulfated and glucuronidated metabolites to quantify their concentrations in the plasma samples.

-

Future Research Directions and Conclusion

The existing body of research overwhelmingly supports the health-promoting benefits of (-)-epicatechin. However, the specific roles of its various metabolites, including Epicatechin-2-sulfonate sodium salt, remain largely unexplored. Future research should focus on:

-

The synthesis of pure Epicatechin-2-sulfonate sodium salt to enable detailed biological evaluation.

-

In vitro and in vivo studies to determine the specific biological activities and mechanisms of action of this sulfated metabolite.

-

Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Epicatechin-2-sulfonate sodium salt.

References

-

(-)-Epicatechin. (n.d.). In PubChem. Retrieved from [Link]

- Barnett, L. M., et al. (2015). Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers. Food & Function, 6(3), 824–833.

- Bernatova, I. (2018). Biological activities of (-)-epicatechin and (-)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health. Biotechnology Advances, 36(3), 666-681.

- de Oliveira, M. R., et al. (2021).

- Felix, W., & Remien, J. (1974). [Effect of the flavonoid Na-(+)-epicatechine-2-sulfonate on circulation at rest and in stress]. Arzneimittel-Forschung, 24(1), 19–22.

- GSC Online Press. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 25(1), 106-115.

- Hollebeeck, S., et al. (2013). Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification. Journal of agricultural and food chemistry, 61(8), 1902–1909.

- Kruger, C. L., et al. (2014). A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. Food & Function, 5(10), 2418–2427.

- Li, X., et al. (2024). Epicatechin ameliorates palmitate-induced insulin resistance in C2C12 myogenic cells by alleviating oxidative stress and activating the AMPK/ACC pathway. Food Science and Human Wellness, 13(5), 2351-2361.

-

NMPPDB. (n.d.). (-)-Epicatechin. Retrieved from [Link]

-

Ottaviani, J. I., et al. (2016). The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of act. The American Journal of Clinical Nutrition, 104(1), 5-17.

- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.

- Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(2).

- Ramirez-Sanchez, I., et al. (2015). Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers. Food & function, 6(3), 824–833.

-

ResearchGate. (2025). Enantioselective synthesis of orthogonally protected (2R,3R)-(−)-epicatechin derivatives, key intermediates in the de novo chemical synthesis of (−)-epicatechin glucuronides and sulfates. Retrieved from [Link]

- Rolando, C., & Dufour, C. (2013). Synthesis of catechin and epicatechin conjugates.

- Rolando, C., & Dufour, C. (2014). Synthesis of catechin and epicatechin conjugates.

- Sano, T., Elsheikh, M., & Kanematsu, T. (2022). Epicatechin: Potential Use as Anti-Obese and Anti-Periodontal Nutrient. Current Nutrition Reports, 11(1), 1-8.

- Schramm, D. D., et al. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. BMC research notes, 5, 312.

-

ScienceDirect. (2019). Biological functions of epicatechin: Plant cell to human cell health. Retrieved from [Link]

- Singh, A., et al. (2009). Design, synthesis and bioactivity of catechin/epicatechin and 2-azetidinone derived chimeric molecules. Bioorganic & medicinal chemistry letters, 19(24), 6906–6909.

- Struwe, T., et al. (2014). Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration. Oxidative Medicine and Cellular Longevity, 2014, 146432.

- Tarka, S. M. Jr., et al. (2004). Systematic synthesis of four epicatechin series procyanidin trimers and their inhibitory activity on the Maillard reaction and antioxidant activity. Journal of agricultural and food chemistry, 52(19), 5893–5899.

- Wang, Y., et al. (2024). Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC. Foods, 13(10), 1521.

- Wesołowska, O., & Wiśniewski, J. (2012). Epicatechin inhibits human plasma lipid peroxidation caused by haloperidol in vitro. Pharmacological reports, 64(2), 437–442.

- Zhang, Y., et al. (2020). Advances in physiological functions and mechanisms of (-)-epicatechin. Critical reviews in food science and nutrition, 60(19), 3326–3343.

Sources

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. accurateclinic.com [accurateclinic.com]

- 3. Epicatechin | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (−)-表儿茶素 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Advances in physiological functions and mechanisms of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epicatechin inhibits human plasma lipid peroxidation caused by haloperidol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological activities of (-)-epicatechin and (-)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. pharmtech.com [pharmtech.com]

- 16. [Effect of the flavonoid Na-(+)-epicatechine-2-sulfonate on circulation at rest and in stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP2557079A1 - Synthesis of catechin and epicatechin conjugates - Google Patents [patents.google.com]

- 18. US20140171631A1 - Synthesis of catechin and epicatechin conjugates - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Epicatechin Metabolites in Human Plasma by LC-MS/MS

Introduction: The Significance of Epicatechin Bioavailability

(-)-Epicatechin, a flavan-3-ol found abundantly in foods like cocoa, tea, and various fruits, has garnered significant attention for its potential health benefits, particularly in cardiovascular health.[1] However, the biological activity of epicatechin is not solely attributable to the parent compound. Upon ingestion, it undergoes extensive Phase II biotransformation in the intestine and liver, and further metabolism by the gut microbiome.[2] This results in a complex profile of structurally related (-)-epicatechin metabolites (SREMs) in systemic circulation, including glucuronidated, sulfated, and methylated conjugates.[3][4]

The concentration of the parent (-)-epicatechin in plasma is often very low, as it is rapidly converted into these metabolites.[2][5] Therefore, to accurately assess the bioavailability, pharmacokinetics, and ultimate biological impact of epicatechin consumption, it is imperative to develop and validate robust analytical methods capable of identifying and quantifying its major circulating metabolites.[3] These metabolites are the chemical entities that reach target tissues and are responsible for the observed physiological effects.[3][6]

This application note provides a comprehensive, field-proven guide for the quantitative analysis of major epicatechin metabolites in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). We will detail two primary sample preparation protocols—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and provide optimized instrumental parameters, grounded in established scientific literature.

The Metabolic Journey of Epicatechin

Understanding the metabolic fate of epicatechin is fundamental to designing an effective analytical strategy. The primary metabolic pathways involve conjugation reactions that increase the water solubility of epicatechin, facilitating its circulation and eventual excretion.

-

Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to hydroxyl groups on the epicatechin structure.

-

Sulfation: Sulfotransferase (SULT) enzymes add a sulfate group.

-

Methylation: Catechol-O-methyltransferase (COMT) enzymes add a methyl group, typically at the 3' or 4' position of the B-ring.